N-(3-phenylpropyl)-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c29-24(25-13-7-10-20-8-3-1-4-9-20)28-16-14-27(15-17-28)18-23-26-22(19-30-23)21-11-5-2-6-12-21/h1-6,8-9,11-12,19H,7,10,13-18H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAZZGYRURZHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
The piperazine-carboxamide framework is a common motif in medicinal chemistry. Key comparisons include:
a. 4-Hydroxyquinazoline Derivatives (A31–A36)
Compounds A31–A36 () share the piperazine-carboxamide core but replace the thiazole group with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl moiety. Substituents on the phenyl ring (e.g., halogens, methyl groups) influence physical properties and bioactivity:
Key Differences :
- The thiazole group in the target compound may enhance π-π stacking compared to quinazoline derivatives.
- Halogen substituents in A31–A36 improve metabolic stability but reduce solubility compared to the target’s phenylthiazole group .
b. Cyanopyridyl and Heterocyclic Piperazines (Compounds 24–29)
describes piperazine-carboxamides with cyanopyridyl, furan, or isopropyl substituents (e.g., Compound 24: 4-(5-cyanopyridin-2-yl)-N-(4-methylbenzyl)piperazine-1-carboxamide). These compounds exhibit distinct electronic profiles due to electron-withdrawing cyano groups or heterocyclic rings:
Key Differences :
- The target’s thiazole may offer better membrane permeability than polar cyanopyridyl derivatives .
Thiazole-Containing Analogues
and highlight compounds with 4-phenylthiazol-2-yl groups, though their scaffolds differ:
a. IPPQ ()
IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide) shares the 3-phenylpropyl chain but incorporates a quinazoline ring instead of piperazine. This structural difference impacts target specificity:
- IPPQ : Targets CaVβ/CaVα interface for calcium channel modulation .
- Target Compound : The piperazine-thiazole combination may favor interactions with enzymes or GPCRs due to flexibility and aromaticity.
b. Thiazol-2-yl Propanamides ()
Compounds 9–16 (e.g., 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide) feature thiazole-linked propanamide backbones. Unlike the target compound, these lack the piperazine-carboxamide motif but include indole or nitro groups:
| Compound | Substituent | Biological Activity (Arbitrary Units) |
|---|---|---|
| Compound 9 | Indole-3-yl | Moderate activity (Score: 3/10) |
| Compound 15 | 3-Nitroguanidino | High activity (Score: 8/10) |
Key Differences :
- The target’s piperazine-carboxamide structure may offer better solubility and synthetic accessibility compared to propanamide derivatives.
Key Differences :
- The target’s thiazole group may require specialized heterocyclic synthesis steps, increasing complexity compared to quinazoline or cyanopyridyl derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-phenylpropyl)-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, and how can reaction conditions be standardized?
- Methodology : Start with coupling reactions between substituted thiazole and piperazine precursors. Use THF or dichloromethane as solvents, and activate carboxyl groups with HBTU or BOP reagents in the presence of triethylamine (EtN) to facilitate carboxamide bond formation . Monitor reaction progress via TLC and purify intermediates via silica gel column chromatography (eluent: ethyl acetate/hexane gradient). Final yields depend on stoichiometric ratios and reaction time optimization (e.g., 12–24 hours at room temperature) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use H and C NMR to verify proton environments and carbon frameworks, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and thiazole aromatic signals (δ 7.0–8.5 ppm). Confirm molecular weight via ESI-MS or HRMS. IR spectroscopy can validate carboxamide C=O stretches (~1650–1700 cm) . Purity should exceed 95% (HPLC, C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology : Screen for cytotoxicity using MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare activity to structurally related compounds (e.g., 4-hydroxyquinazoline derivatives) . For anti-inflammatory potential, test inhibition of TNF-α or COX-2 in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology : Synthesize analogs with substituent variations on the phenyl (e.g., fluoro, methoxy) and thiazole rings (e.g., methylthio, halogen). Assess changes in potency using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict binding to targets like PARP-1 or kinases . Prioritize modifications that enhance hydrophobic interactions or hydrogen bonding .
Q. How to resolve contradictions in biological data across different assay conditions?
- Methodology : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal methods (e.g., flow cytometry vs. Western blot for apoptosis). For divergent IC values, check solubility (DMSO stock concentration ≤0.1%) and confirm compound stability via LC-MS .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodology : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions. Use isothermal titration calorimetry (ITC) to quantify binding specificity to primary targets. Optimize pharmacokinetics via logP adjustments (aim for 2–5) using prodrug strategies or PEGylation .
Q. How can computational tools predict metabolic pathways and toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
